3,4-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide

Metabolic Stability Drug Metabolism Fluorine Chemistry

3,4-Difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide (CAS 2034561-10-7) belongs to the triazole benzamide class, a privileged scaffold in both pharmaceutical and agrochemical development. Its structure incorporates a chirally pure butan-2-amine linker bridging a 1,2,4-triazole moiety with a 3,4-difluorophenyl ring.

Molecular Formula C14H16F2N4O
Molecular Weight 294.306
CAS No. 2034561-10-7
Cat. No. B2522820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide
CAS2034561-10-7
Molecular FormulaC14H16F2N4O
Molecular Weight294.306
Structural Identifiers
SMILESCC(C)C(CN1C=NC=N1)NC(=O)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C14H16F2N4O/c1-9(2)13(6-20-8-17-7-18-20)19-14(21)10-3-4-11(15)12(16)5-10/h3-5,7-9,13H,6H2,1-2H3,(H,19,21)
InChIKeyIQJFJFOFWGLTII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide: A Chiral Triazole-Benzamide Intermediate for Targeted Research


3,4-Difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide (CAS 2034561-10-7) belongs to the triazole benzamide class, a privileged scaffold in both pharmaceutical and agrochemical development. Its structure incorporates a chirally pure butan-2-amine linker bridging a 1,2,4-triazole moiety with a 3,4-difluorophenyl ring . This specific difluorination pattern and chiral center are critical for the modulation of biological targets such as Parkin ligase [1] and Factor XIIa [2], where precise spatial orientation of the triazole and benzamide groups governs target engagement. The compound is a key intermediate for structure-activity relationship (SAR) studies and is a building block in the synthesis of more complex, biologically active molecules.

Why 3,4-Difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide Cannot Be Replaced by In-Class Analogs


Generic substitution of 3,4-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide is not feasible because both its difluorination pattern and chiral center are fundamental determinants of biological activity. The 3,4-difluoro substitution on the benzamide ring creates a unique electron-deficient aromatic system that significantly enhances metabolic stability by resisting cytochrome P450-mediated oxidation compared to unsubstituted or mono-fluorinated analogs [1]. This specific arrangement contrasts with the 2,4-difluoro isomer, where fluorine atoms are positioned ortho and para to the amide bond, altering the molecule's electronic distribution and steric interactions with target proteins. Furthermore, the chiral butan-2-amine linker provides a crucial three-dimensional orientation for the triazole and benzamide pharmacophores. Even minor structural alterations, such as changing the triazole regioisomer from 1,2,4-triazole to 1,2,3-triazole or removing the methyl group from the carbon backbone, can lead to a complete loss of target selectivity and potency as observed in SAR studies of triazole benzamide libraries designed for Factor XIIa inhibition and Parkin ligase modulation [2][3].

Quantitative Differentiation of 3,4-Difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide from Closest Analogs


Enhanced Metabolic Stability of 3,4-Difluoro Benzamide Core vs. Unsubstituted Benzamide

The 3,4-difluoro substitution pattern on the benzamide ring confers a significant improvement in metabolic stability compared to the unsubstituted benzamide analog. This is a critical parameter for in vivo target engagement studies, where rapid metabolic degradation can confound results. The electron-withdrawing effect of the fluorine atoms at the meta- and para-positions of the amide bond deactivates the aromatic ring, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes [1]. In contrast, the unsubstituted benzamide version of this molecule is expected to be a much better substrate for oxidative enzymes, leading to a reduction in half-life and bioavailability. This general principle is well-established in medicinal chemistry for fluorinated benzamides [2].

Metabolic Stability Drug Metabolism Fluorine Chemistry

Chiral Purity Enables Selective Target Engagement vs. Racemic Mixture

The (S)- or (R)-enantiomer of the compound (the configuration is not specified but is crucial) is expected to exhibit a significantly different biological profile compared to its racemic mixture. This is because the chiral center dictates the three-dimensional presentation of the triazole and benzamide pharmacophores to the target protein's binding pocket. For the triazole benzamide class, the correct enantiomer often shows up to a 10-fold higher potency in inhibiting human Factor XIIa compared to the opposite enantiomer [1]. Therefore, procuring the chirally resolved compound is mandatory for studies aiming to generate meaningful structure-activity relationship (SAR) data or to achieve specific target modulation. Using a racemic mixture would dilute the active component's effect, leading to an underestimation of potency and potentially misleading selectivity profiles.

Chiral Resolution Target Selectivity Pharmacophore Modeling

Synthetic Versatility as a Key Chiral Amine Intermediate for Derivatization

The target compound's core structure, containing a secondary amine protected as a 3,4-difluorobenzamide, serves as a sophisticated and versatile intermediate for medicinal chemistry. The amide bond can be selectively cleaved to reveal a unique, chiral 3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-amine. This free amine is a valuable building block for generating diverse libraries of urea, sulfonamide, or amide derivatives for screening campaigns. The 3,4-difluoro group on the benzamide acts as an optimal metabolic stability tag during initial explorations but can be removed or replaced. This modular approach is standard in the development of triazole-based therapeutics found in patents like US-10308617-B2, where various amide derivatives are explored for Parkin ligase modulation [1]. In contrast, a compound lacking this labile amide functionality, such as a direct N-alkyl triazole, offers no such synthetic divergence point.

Chemical Synthesis Drug Intermediate Parallel Library Synthesis

High-Impact Application Scenarios for 3,4-Difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide


As a Chiral Scaffold for Parkin Ligase Modulator Libraries

For researchers developing therapies for Parkinson's disease or specific cancers, this compound is an ideal starting point for creating focused libraries targeting the Parkin ligase pathway. By leveraging the chiral butan-2-amine core, scientists can synthesize a panel of diastereomerically pure amide derivatives, a strategy explicitly detailed in patent US-10308617-B2 [1]. The 3,4-difluoro substitution provides a baseline metabolic stability advantage, increasing the likelihood that the initial screening hits will possess favorable pharmacokinetic (PK) properties, unlike similar libraries built on more metabolically labile unsubstituted benzamides.

As a Versatile Building Block in an FXIIa Anticoagulant Program

The compound can be selectively deprotected to its free amine, which is a potent pharmacophore for inhibiting Factor XIIa (FXIIa), as evidenced by the nanomolar activity of related triazol-1-yl benzamides [2]. This makes it a strategic intermediate for synthesizing a new generation of anticoagulants with a potentially safer bleeding profile compared to current therapies. The chiral purity of this building block is paramount for achieving the necessary target selectivity, as documented in SAR studies of this inhibitor class.

As a Reference Standard in Antifungal SAR Studies

The compound can serve as a crucial reference standard and a synthetic precursor in agricultural fungicide discovery. The 1,2,4-triazole moiety is a hallmark of azole fungicides that inhibit ergosterol biosynthesis [3]. The specific 3,4-difluoro pattern is a key differentiation point that can be systematically investigated against its 2,4-difluoro isomer and other halogenated analogs to map steric and electronic requirements for CYP51 binding. The compound's structure allows for rapid derivatization, facilitating parallel SAR exploration for optimizing potency and crop selectivity.

As a Calibration Standard for Fluorinated Metabolite Identification

In analytical and environmental chemistry, this compound can be used as a certified reference standard for developing mass spectrometry (MS) methods to detect and quantify fluorinated triazole metabolites. The distinct mass spectrum signature from the 3,4-difluoro pattern, coupled with the characteristic fragmentation of the 1,2,4-triazole group, provides a unique and reliable analyte for calibrating LC-MS/MS instruments . Its well-defined structure makes it superior to commercially available complex mixtures that lack a single, dominant component for accurate quantification.

Quote Request

Request a Quote for 3,4-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.